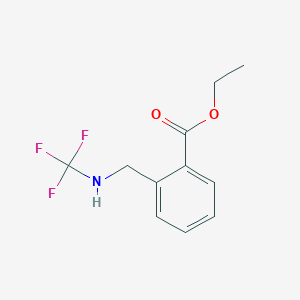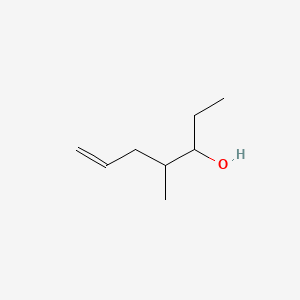
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate typically involves the reaction of ethyl benzoate with a trifluoromethylamine derivative. One common method is the nucleophilic substitution reaction where ethyl benzoate reacts with trifluoromethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the ester functionality, leading to different applications and reactivity.
Methyl 2-(((trifluoromethyl)amino)methyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
ethyl 2-[(trifluoromethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9-6-4-3-5-8(9)7-15-11(12,13)14/h3-6,15H,2,7H2,1H3 |
InChIキー |
GWEOVFHOUCSXST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)


![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)










